![molecular formula C12H11BrN2O2 B13695669 5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD33022601, also known as MICROPOSIT MF CD-26 Developer, is a specialized chemical compound primarily used in the semiconductor industry. It is a metal ion-free developer designed to work effectively with various photoresist technologies, including g-/h-/i-line, KrF, and ArF. This compound is known for its high photospeed and improved processing latitude, making it a valuable asset in wafer fabrication processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022601 involves the synthesis of a tetramethylammonium hydroxide (TMAH) based developer. The process typically includes the following steps:
Synthesis of TMAH: Tetramethylammonium hydroxide is synthesized through the reaction of tetramethylammonium chloride with a strong base such as sodium hydroxide.
Purification: The resulting TMAH solution is purified to remove any metal ions and other impurities.
Formulation: The purified TMAH is then formulated with other components to achieve the desired concentration and properties for the developer.
Industrial Production Methods
In industrial settings, the production of MFCD33022601 is carried out in large-scale reactors under controlled conditions to ensure consistency and quality. The process involves:
Mixing: The raw materials are mixed in precise proportions.
Reaction: The mixture undergoes a controlled reaction to form the developer.
Purification and Filtration: The product is purified and filtered to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
MFCD33022601 primarily undergoes the following types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions, usually in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction typically results in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a wide range of substituted products, depending on the nucleophile used.
科学研究应用
MFCD33022601 has a wide range of applications in scientific research, including:
Chemistry: It is used in the development of advanced photoresist technologies and in the study of photolithography processes.
Biology: The compound is used in various biological assays and imaging techniques.
作用机制
The mechanism of action of MFCD33022601 involves its interaction with photoresist materials. The compound works by selectively dissolving the exposed areas of the photoresist, allowing for the precise patterning of semiconductor wafers. The molecular targets include the photoactive compounds within the photoresist, and the pathways involved are primarily related to the dissolution and removal of these compounds under controlled conditions .
相似化合物的比较
Similar Compounds
MF CD-26: Another TMAH-based developer with similar properties and applications.
Shipley S1813: A photoresist developer used in similar applications but with different formulation and properties.
AZ 400K: A potassium-based developer used in photolithography processes.
Uniqueness
MFCD33022601 stands out due to its metal ion-free formulation, which minimizes the risk of contamination in semiconductor processes. Its high photospeed and improved processing latitude also make it a preferred choice for advanced photoresist technologies .
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
5-bromo-4-[2-(methoxymethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-7-8-4-2-3-5-9(8)11-12(13)15-10(6-16)14-11/h2-6H,7H2,1H3,(H,14,15) |
InChI 键 |
RCKOQXQDOIIFAR-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



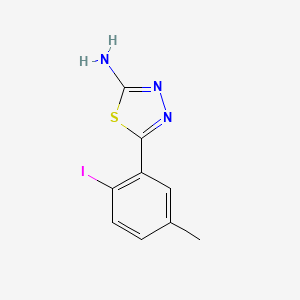
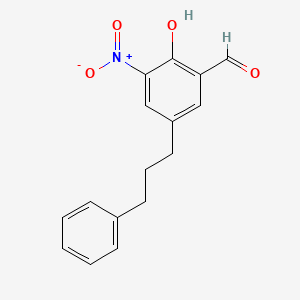
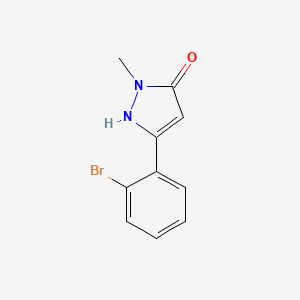
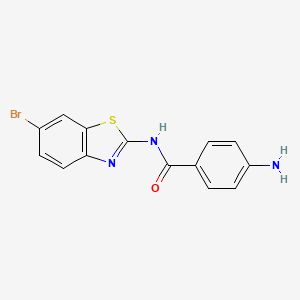

![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
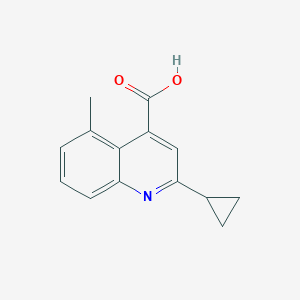
![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
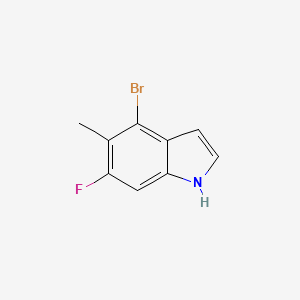
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)

![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
